N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
CAS No.: 1053657-86-5
VCID: VC3091009
Molecular Formula: C12H17F3N4
Molecular Weight: 274.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and AvailabilityThe synthesis of N-[6-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine typically involves complex organic chemistry reactions, including the formation of the pyridine ring and the attachment of the pyrrolidine and trifluoromethyl groups. This compound is available from specialized chemical suppliers, such as Apollo Scientific, and is often restricted to approved shipping accounts due to regulatory requirements . Biological and Pharmacological ActivityWhile specific biological or pharmacological activities of N-[6-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine are not widely documented, compounds with similar structures, such as those containing pyridine rings and trifluoromethyl groups, are often explored for their potential in pharmaceutical applications. These include roles as inhibitors in various biochemical pathways or as part of drug discovery processes . Research Findings and ApplicationsResearch on compounds with similar structures to N-[6-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine often focuses on their potential as inhibitors or modulators in biological systems. For instance, pyridine-based compounds have been studied for their roles in inhibiting vascular endothelial growth factor receptors (VEGFR) and other tyrosine kinases, which are important in cancer treatment . |
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CAS No. | 1053657-86-5 |
Product Name | N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine |
Molecular Formula | C12H17F3N4 |
Molecular Weight | 274.29 g/mol |
IUPAC Name | N'-[6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |
Standard InChI | InChI=1S/C12H17F3N4/c13-12(14,15)9-7-10(17-4-3-16)18-11(8-9)19-5-1-2-6-19/h7-8H,1-6,16H2,(H,17,18) |
Standard InChIKey | IUZDRSASTPIFPW-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F |
Canonical SMILES | C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F |
PubChem Compound | 75176369 |
Last Modified | Aug 16 2023 |
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